PROTAC METTL3-14 degrader 1

PROTAC METTL3 DC50

METTL3-14 complex degraders show variable potency and selectivity depending on E3 ligase choice and linker design. This VHL-based PROTAC (compound 30) offers validated degradation data in AML models. - Degradation efficacy: ≥50% METTL3/14 at 2 µM (MOLM-13 cells) - Molecular formula: C51H66F2N12O6; MW 981.14 g/mol - Suitable for AML differentiation studies and non-catalytic METTL3 function research - Standard B2B supply with worldwide shipping available

Molecular Formula C51H66F2N12O6
Molecular Weight 981.1 g/mol
Cat. No. B12362192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC METTL3-14 degrader 1
Molecular FormulaC51H66F2N12O6
Molecular Weight981.1 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1)CC2=CC(=C(C=C2F)N3CC(=O)NC4(C3)CCN(CC4)C5=NC=NC(=C5)NCCN6CCN(CC6)C(=O)CCCCCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O)F)C
InChIInChI=1S/C51H66F2N12O6/c1-50(2)12-18-61(19-13-50)30-34-27-37(53)40(28-36(34)52)64-31-44(67)59-51(32-64)14-20-62(21-15-51)42-29-41(56-33-57-42)55-17-22-60-23-25-63(26-24-60)45(68)9-4-3-5-16-54-38-8-6-7-35-46(38)49(71)65(48(35)70)39-10-11-43(66)58-47(39)69/h6-8,27-29,33,39,54H,3-5,9-26,30-32H2,1-2H3,(H,59,67)(H,55,56,57)(H,58,66,69)
InChIKeyJOGQMYZIGVVNLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC METTL3-14 Degrader 1 Overview


PROTAC METTL3-14 degrader 1 (compound 30) is a proteolysis-targeting chimera that recruits the VHL E3 ligase to catalyze ubiquitination and degradation of the METTL3–METTL14 complex. In MOLM-13 acute myeloid leukemia cells, it achieves ≥50% degradation of METTL3 and/or METTL14 at a concentration of 2 μM [1]. Its molecular formula is C51H66F2N12O6 with a molecular weight of 981.14 g/mol .

VHL E3 ligase-recruiting PROTAC degrader
Targets METTL3–METTL14 complex degradation
Reported degradation in AML cell models
Balanced METTL3/14 subunit depletion context

METTL3-14 Degrader Heterogeneity


METTL3–METTL14 PROTACs are not interchangeable due to marked differences in degradation potency, subunit selectivity, and cellular anti-proliferative efficacy. Degradation efficiency depends critically on the choice of E3 ligase recruiter, linker composition, and warhead exit vector. For example, CRBN-recruiting PROTACs exhibit distinct degradation kinetics and selectivity profiles compared to VHL-based degraders [1]. Furthermore, degradation potency does not always correlate with anti-proliferative activity, as evidenced by compounds with similar DC50 values but divergent effects on m6A levels and cell viability [2].

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E3 ligase recruiter class (VHL vs CRBN) alters degradation kinetics and selectivity
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Linker composition and exit vector critically influence degradation efficiency
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Degradation potency may not predict anti-proliferative effect; DC50 does not correlate with viability outcomes

PROTAC METTL3-14 Degrader 1: Comparative Evidence


Degradation Potency

PROTAC METTL3-14 degrader 1 (KH12) achieves a METTL3 degradation DC50 of 220 nM in MOLM-13 cells. This potency is intermediate among VHL-based degraders, being 1.6-fold less potent than WD6305 (DC50 140 nM) but 1.9-fold more potent than AF151 (DC50 430 nM) [1] and 2-fold more potent than 4j (DC50 440 nM in MV4.11 cells) [2].

Degradation Potency
Cross-study comparable
DC50 220 nM (MOLM-13) – intermediate among VHL-based degraders; 1.6× less potent than WD6305, 1.9× more potent than AF151
Supports potency benchmarking in AML cell context
MV4.11 comparator data under different cell line; class-level inference
PROTAC METTL3 DC50 Degradation Potency

METTL3 vs. METTL14 Degradation Selectivity

PROTAC METTL3-14 degrader 1 (KH12) demonstrates balanced degradation of both METTL3 and METTL14, achieving >80% degradation of METTL3 at 1 μM and comparable reduction in METTL14 levels [1]. In contrast, the CRBN-recruiting PROTAC 4j shows marked selectivity for METTL14 (DC50 130 nM) over METTL3 (DC50 440 nM) in MV4.11 cells [2].

METTL3 vs METTL14 Selectivity
Cross-study comparable
Balanced degradation (>80% both subunits at 1 μM) vs CRBN degrader 4j with 3.4× METTL14 preference
Subunit selectivity context for complex-wide vs METTL3-specific studies
Different cell lines (MOLM-13 vs MV4.11) may affect comparison
PROTAC METTL3 METTL14 Selectivity

Anti-Proliferative Activity in Gastric Cancer

In gastric cancer cell lines, KH12 suppresses growth significantly (e.g., >50% inhibition at 1 μM in MKN45 cells), whereas the catalytic inhibitor STM2457 shows minimal effect (<10% inhibition at the same concentration) [1]. This demonstrates that degradation of METTL3 circumvents resistance mechanisms that limit inhibitor efficacy.

Anti-Proliferative (Gastric Cancer)
Head-to-head
>50% growth inhibition at 1 μM in MKN45 cells; catalytic inhibitor STM2457 showed minimal effect
Reported degradation advantage over inhibition for non-catalytic METTL3 function
Gastric cancer cell endpoint; 72-h treatment
Anti-Proliferative Gastric Cancer METTL3 Degrader

Degradation vs. Catalytic Inhibition

PROTAC METTL3-14 degrader 1 acts via a catalytic degradation mechanism, achieving >80% depletion of METTL3 protein at 1 μM [1]. In contrast, the potent inhibitor UZH2 (IC50 5 nM) only blocks methyltransferase activity without affecting protein levels . Degradation removes both catalytic and scaffolding functions of METTL3, which is critical in cancers where non-catalytic roles drive tumorigenesis.

Degradation vs Inhibition
Class-level inference
PROTAC degrader eliminates protein (>80% at 1 μM); inhibitor UZH2 (IC50 5 nM) blocks activity only
Degradation removes both catalytic and scaffolding functions
Mechanistic class distinction; biochemical vs cellular assay
PROTAC Degrader Inhibitor Mechanism

Ternary Complex Formation Affinity

VHL-based PROTACs, including KH12, generally exhibit higher affinity for METTL3 compared to CRBN-based PROTACs [1]. While the parent inhibitor STM2457 has a KD of 1.4 nM, first-generation VHL PROTACs like KH12 have lower affinities but compensate through catalytic degradation. This class-level difference informs selection of appropriate E3 ligase for desired degradation kinetics.

Ternary Complex Affinity
Class-level inference
VHL-based PROTACs show higher METTL3 affinity than CRBN-based PROTACs, but lower than parent inhibitor KD 1.4 nM
E3 ligase choice influences degradation complex stability
Data to verify; source review recommended
Ternary Complex VHL CRBN Binding Affinity

PROTAC METTL3-14 Degrader 1: Key Applications


m6A-Independent METTL3 Roles in Gastric Cancer

KH12 uniquely suppresses gastric cancer cell growth (>50% at 1 μM in MKN45 cells), whereas catalytic inhibitors like STM2457 are ineffective (<10% inhibition) [1]. This makes KH12 the degrader of choice for studying non-catalytic roles of METTL3 in gastric tumorigenesis.

VHL- vs. CRBN-Based METTL3 Degrader Studies

KH12 serves as a representative VHL-based METTL3 degrader with balanced METTL3/14 degradation (DC50 220 nM) , enabling direct comparison with CRBN-based degraders like 4j (selective for METTL14) [2] to dissect E3 ligase-dependent degradation mechanisms.

AML Cell Differentiation Studies

KH12 reverses differentiation and possesses anti-proliferative effects surpassing small molecule inhibitors in MOLM-13 AML cells . It is ideal for experiments requiring robust METTL3 degradation to study differentiation blockade in AML.

Application
Selection Property
Validation Focus
METTL3 non-catalytic role studies in gastric cancer
Degradation-based mechanism context
Cell growth inhibition endpoint in gastric cancer cells
VHL- vs CRBN-based degrader comparison
E3 ligase-dependent degradation profile
METTL3/14 subunit selectivity and potency review
AML cell differentiation research
Degradation efficiency in AML models
Differentiation and proliferation endpoint context

Technical Documentation Hub

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